1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethyl group at the first position, a hydroxyl group at the sixth position, and a benzimidazole core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with ethyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides, aryl halides, and organometallic compounds.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various alkyl or aryl-substituted benzimidazole derivatives.
Scientific Research Applications
1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives:
Similar Compounds: 1-Methyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one, 1-Propyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one, and 1-Phenyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-ethyl-5-hydroxy-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-2-11-8-5-6(12)3-4-7(8)10-9(11)13/h3-5,12H,2H2,1H3,(H,10,13) |
InChI Key |
SFTDWZMICLGGOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.